1-(2-Hydroxy-1,2-diphenylpropyl)pyrrolidin-2-one
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Overview
Description
1-(2-Hydroxy-1,2-diphenylpropyl)pyrrolidin-2-one is a compound that belongs to the class of pyrrolidinones, which are five-membered lactams. These compounds are known for their diverse biological activities and are commonly used as versatile synthons in organic synthesis
Preparation Methods
The synthesis of 1-(2-Hydroxy-1,2-diphenylpropyl)pyrrolidin-2-one can be achieved through various synthetic routes. One common method involves the amination and cyclization of functionalized acyclic substrates . Another approach includes the oxidation of pyrrolidine derivatives . Industrial production methods often involve the use of specific oxidants and additives to achieve selective synthesis .
Chemical Reactions Analysis
1-(2-Hydroxy-1,2-diphenylpropyl)pyrrolidin-2-one undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the conversion of the compound into its oxidized form using oxidizing agents.
Reduction: The compound can be reduced to form various derivatives.
Substitution: The hydroxy and diphenylpropyl groups can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-(2-Hydroxy-1,2-diphenylpropyl)pyrrolidin-2-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(2-Hydroxy-1,2-diphenylpropyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins and modulating their activity. This interaction can lead to various biological responses, including inhibition of enzyme activity and modulation of signal transduction pathways .
Comparison with Similar Compounds
1-(2-Hydroxy-1,2-diphenylpropyl)pyrrolidin-2-one can be compared with other similar compounds, such as:
Pyrrolidin-2-one: A simpler analog without the hydroxy and diphenylpropyl groups.
Pyrrolidin-2,5-diones: Compounds with additional carbonyl groups at the 5-position.
Prolinol: A derivative with a hydroxyl group at the 2-position.
Properties
CAS No. |
917965-98-1 |
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Molecular Formula |
C19H21NO2 |
Molecular Weight |
295.4 g/mol |
IUPAC Name |
1-(2-hydroxy-1,2-diphenylpropyl)pyrrolidin-2-one |
InChI |
InChI=1S/C19H21NO2/c1-19(22,16-11-6-3-7-12-16)18(15-9-4-2-5-10-15)20-14-8-13-17(20)21/h2-7,9-12,18,22H,8,13-14H2,1H3 |
InChI Key |
VDPUEGTVZTWRPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)(C(C2=CC=CC=C2)N3CCCC3=O)O |
Origin of Product |
United States |
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